1-(4-butylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Butylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-butylphenyl group at position 1, a methyl group at position 5, and a 2-fluorophenyl carboxamide moiety at position 4. The compound’s design leverages the triazole ring’s stability and hydrogen-bonding capacity, while the substituents modulate solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-3-4-7-15-10-12-16(13-11-15)25-14(2)19(23-24-25)20(26)22-18-9-6-5-8-17(18)21/h5-6,8-13H,3-4,7H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNDNHWLBFPXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H21FN4O
- Molecular Weight : 352.4 g/mol
- IUPAC Name : 1-(4-butylphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity.
Table 1: Anticancer Activity Data
The compound exhibited moderate activity against HCT116 and Mia-PaCa2 cancer cell lines with IC50 values of 64.3 µg/mL and 68.4 µg/mL, respectively. In contrast, another derivative in the same study showed higher activity with an IC50 of 42.5 µg/mL against the MDA-MB231 cell line.
The mechanisms underlying the anticancer activity of triazole derivatives often involve the induction of apoptosis and disruption of cellular processes critical for cancer cell survival. For instance, compounds similar to this compound have been shown to:
- Induce morphological changes in cancer cells such as membrane blebbing and chromatin condensation.
- Trigger DNA fragmentation and reduce mitochondrial membrane potential.
- Exhibit antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
Case Studies
A study published in PubMed Central evaluated several triazole derivatives for their antiproliferative effects on various cancer cell lines. The findings indicated that these compounds could serve as promising candidates for further development in cancer therapy due to their selective cytotoxicity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles .
Comparison with Similar Compounds
Table 1: Substituent Variations in 1H-1,2,3-Triazole-4-carboxamides
Key Observations :
- Fluorine substitution (2-fluorophenyl vs. 4-fluorophenyl in B20) influences electronic properties and metabolic stability. The ortho-fluorine in the target compound may sterically hinder enzymatic degradation .
- Amide substituents with heterocycles (e.g., pyridine in B20) or extended aromatic systems (e.g., quinoline in QTC-4-MeOBnEA) correlate with diverse biological activities, including kinase inhibition and antimicrobial effects .
Physicochemical Insights :
- Methyl vs. Bulkier Substituents : The 5-methyl group in the target compound and analogs (e.g., 3c) simplifies synthesis and improves crystallinity compared to cyclopropyl or isopropyl substituents .
- Fluorine Impact : Fluorine atoms in the 2-fluorophenyl group reduce basicity and increase metabolic stability, as seen in 3c’s high melting point and resistance to decomposition .
Hypothesized Profile for Target Compound :
- The 4-butylphenyl group may enhance blood-brain barrier penetration, making it suitable for CNS targets.
- The 2-fluorophenyl amide could improve metabolic stability over non-fluorinated analogs .
Q & A
Q. What are the optimal synthetic routes for 1-(4-butylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Step 2 : Amide coupling between the triazole carboxylic acid derivative and the 2-fluoroaniline moiety using coupling agents like HATU or EDCI.
- Step 3 : Substituent introduction (e.g., 4-butylphenyl group) via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Critical reaction conditions include anhydrous solvents (e.g., DMF or acetonitrile), controlled temperatures (60–80°C), and nitrogen atmosphere to prevent oxidation .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry of the triazole ring.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 396.18).
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities and confirms spatial arrangement of functional groups.
- HPLC-PDA : Purity assessment (>95% by reverse-phase chromatography) .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s biological activity against cancer cell lines?
- In vitro cytotoxicity assays : Use MTT or resazurin-based assays on panels (e.g., NCI-60) with dose-response curves (0.1–100 µM) to calculate IC values.
- Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3/9 activation).
- Selectivity : Compare activity in cancer vs. normal cell lines (e.g., HEK-293) to evaluate therapeutic index .
Q. What strategies can address the compound’s low aqueous solubility in in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) with PBS or cell culture media.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability.
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the 4-butylphenyl position .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for triazole derivatives?
- Comparative molecular field analysis (CoMFA) : Map steric/electrostatic fields to correlate substituent effects with activity.
- Meta-analysis : Aggregate data from analogs (e.g., 1-(4-chlorophenyl)-N-benzyl derivatives) to identify conserved pharmacophores.
- Bidirectional mutagenesis : Modify triazole substituents (e.g., methyl to ethyl) and test activity shifts .
Q. What computational methods are effective in predicting the compound’s binding affinity for target proteins?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR or CDK2). Focus on hydrogen bonds with fluorophenyl groups and hydrophobic contacts with the triazole core.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å).
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
